molecular formula C4H10OS B052129 2-(Ethylthio)ethanol CAS No. 110-77-0

2-(Ethylthio)ethanol

Cat. No. B052129
CAS RN: 110-77-0
M. Wt: 106.19 g/mol
InChI Key: LNRIEBFNWGMXKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Ethylthio)ethanol involves chemical reactions that convert acetic acid into a labeled alcohol, utilizing 13C nuclear magnetic resonance spectroscopy for evaluation. This process includes the conversion of ROH to RCl through different methods, ultimately leading to the formation of 1-chloro-2-(ethylthio)ethane as a product. The synthesis pathway suggests the activation of the hydroxy-group followed by internal displacement, resulting in the formation of a specific ion captured by chloride (Billington & Golding, 1982).

Molecular Structure Analysis

Molecular structure analysis reveals the crystal structure of binuclear copper(II) complexes with 2-[2-(2-pyridyl)ethylthio] ethanol. The structure determined by X-ray diffraction shows a triclinic space group, highlighting the coordination around copper atoms and the significance of the chelate ring conformation on magnetic properties (Mikuriya et al., 1983).

Chemical Reactions and Properties

2-(Ethylthio)ethanol participates in various chemical reactions, including its use as a protecting group for carboxylic acids and in the synthesis of sugar-modified thymidine derivatives. These reactions showcase the compound's reactivity and potential applications in polymer chemistry and nucleotide synthesis (Elladiou & Patrickios, 2012), (D’Onofrio et al., 2006).

Physical Properties Analysis

The study of 2-(Ethylthio)ethanol's physical properties, including phase-change behavior and magnetic susceptibility, reveals insights into its stability and response to temperature changes. These properties are crucial for its application in materials science and coordination chemistry (Mikuriya & Toriumi, 1993).

Chemical Properties Analysis

The chemical properties of 2-(Ethylthio)ethanol, such as its role in the synthesis of ethyl acetate from ethanol and its participation in enzymatic pathways for ethanol and acetaldehyde metabolism, highlight its versatility. These properties are essential for understanding its potential uses in chemical synthesis and biological systems (Inui et al., 2002), (Riveros-Rosas et al., 1997).

Scientific Research Applications

General Properties

2-(Ethylthio)ethanol, also known as Ethyl 2-Hydroxyethyl Sulfide or 2-Hydroxydiethyl Sulfide, is a chemical compound with the molecular formula C4H10OS . It is a colorless to light yellow clear liquid .

Application in Chemistry

Summary of the Application

2-(Ethylthio)ethanol has been used in experiments involving visible light-induced reactivity .

Methods of Application or Experimental Procedures

In the experiment, 2-(Ethylthio)ethanol was subjected to visible light excitation . The specifics of the experimental procedures, including the exact parameters of the light source used and the conditions under which the experiment was conducted, were not detailed in the source.

Results or Outcomes

The experiment found that in the presence of oxygen, 2-(Ethylthio)ethanol undergoes hydrolysis to form 2-ethylthio ethanol . This reaction was observed to occur in the dark, prior to visible light excitation . The exact quantitative data or statistical analyses were not provided in the source.

Application in Pharmacology

Summary of the Application

2-(Ethylthio)ethanol has been used in the synthesis of 2-(Ethylthio)Benzohydrazones, which were studied for their antioxidant properties and gastroprotective effects .

Methods of Application or Experimental Procedures

In the study, 2-(Ethylthio)Benzohydrazones were synthesized and tested on rats for their potential to protect against ethanol-induced acute gastric mucosal lesions . The specifics of the experimental procedures, including the exact synthesis process and the conditions under which the experiment was conducted, were not detailed in the source.

Safety And Hazards

When handling 2-(Ethylthio)ethanol, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-ethylsulfanylethanol
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InChI

InChI=1S/C4H10OS/c1-2-6-4-3-5/h5H,2-4H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LNRIEBFNWGMXKP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCO
Source PubChem
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Molecular Formula

C4H10OS
Source PubChem
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DSSTOX Substance ID

DTXSID3059393
Record name Ethanol, 2-(ethylthio)-
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Molecular Weight

106.19 g/mol
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Physical Description

Pale straw-colored liquid; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Clear colourless to yellow liquid; Powerful meat-like aroma
Record name 2-(Ethylthio)ethanol
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Record name Ethyl 2-hydroxyethyl sulfide
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Boiling Point

184.5 °C, Boiling point at 28 mm Hg = 99 °C
Record name 2-(ETHYLTHIO)ETHANOL
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Solubility

Sol in ether, other org solvents, Soluble in ethanol, very sol in acetone, Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-(ETHYLTHIO)ETHANOL
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Record name Ethyl 2-hydroxyethyl sulfide
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Density

1.0166 at 20 °C/4 °C, 1.015-1.023 (20°)
Record name 2-(ETHYLTHIO)ETHANOL
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Record name Ethyl 2-hydroxyethyl sulfide
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Vapor Pressure

0.19 [mmHg]
Record name 2-(Ethylthio)ethanol
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Product Name

2-(Ethylthio)ethanol

Color/Form

Pale straw liquid

CAS RN

110-77-0
Record name 2-(Ethylthio)ethanol
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Record name 2-(ETHYLTHIO)ETHANOL
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Melting Point

-100 °C
Record name 2-(ETHYLTHIO)ETHANOL
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
RD Suenram, DF Plusquellic, FJ Lovas… - Journal of Molecular …, 2004 - Elsevier
The rotational spectra of three low-energy conformers of 2-(ethylthio)ethanol also known as ethyl 2-hydroxyethylsulfide or hydroxyethyl ethyl sulfide (HOEES), together with the …
Number of citations: 11 www.sciencedirect.com
W Gordon, A Balboa, S Giles, A Epshteyn… - Crystals, 2021 - mdpi.com
… In agreement with our previous report [31], we find that 2-CEES undergoes hydrolysis to 2-ethylthio ethanol in the dark, prior to visible light excitation both in anaerobic and aerobic …
Number of citations: 9 www.mdpi.com
MC Caserio, P Shih, CL Fisher - The Journal of Organic Chemistry, 1991 - ACS Publications
The objective of this work was to determine whether stereoselectivity observed in certain condensed-phase ionic reactions of ortho thioesters was also evident in related gas-phase …
Number of citations: 20 pubs.acs.org
MW Ma, DH Kuo - Journal of hazardous materials, 2016 - Elsevier
p-type Ag 2 O semiconductor nanoparticle-loaded Al 2 O 3 or Na 2 SiO 3 /Al 2 O 3 powders used for detoxicating the surrogate of sulfur mustard of 2-chloro ethyl ethyl sulfide (C 2 H 5 …
Number of citations: 3 www.sciencedirect.com
J Demaison - Asymmetric Top Molecules. Part 2, 2011 - Springer
503 C4H10OS 2-(Ethylthio)ethanol Page 1 503 C4H10OS 2-(Ethylthio)ethanol 433 Landolt-Börnstein DOI: 10.1007/978-3-642-10400-8_251 New Series II/29D2 © Springer 2011 503 C4H10OS …
Number of citations: 2 link.springer.com
T Kameyama, A Takasu - Polymer Chemistry, 2015 - pubs.rsc.org
A sulfide-containing methacrylate was prepared by esterification of methacryloyl chloride with 2-(ethylthio)ethanol. Then Cu(I)-catalyzed atom-transfer radical polymerization of this …
Number of citations: 15 pubs.rsc.org
E Hirota, K Kuchitsu, T Steimle, J Vogt… - … Containing Three or Four …, 2014 - Springer
θ0 θs Page 1 Structure Data of Free Polyatomic Molecules 151 Landolt-Börnstein DOI: 10.1007/978-3-642-41504-3_119 New Series II/30B © Springer 2014 118 CAS RN: 110-77-0 …
Number of citations: 0 link.springer.com
J He, Y Xiong, L Xu, L Wang, D Yao, D Xia… - Journal of …, 2022 - Elsevier
In this study, a novel method for selective recovery of palladium from chloride systems has been proposed based on supramolecular chemistry. 5,11,17,23-Tetra-tert-butyl-25,26,27,28-…
Number of citations: 2 www.sciencedirect.com
J Mönig, M Göbl, KD Asmus - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
One-electron oxidation of organic sulphides leading to sulphur-centred radical cations, R2S+, can conveniently be initiated by CCl3O2 radicals. Absolute rate constants have been …
Number of citations: 80 pubs.rsc.org
RL Metcalf, TR Fukuto - Journal of Economic Entomology, 1960 - academic.oup.com
The contact and systemic insecticidal activities of 10 alkylphosphonate esters containing the 2-(ethylthio)-ethyl group were determined. Some of these compounds were highly toxic by …
Number of citations: 2 academic.oup.com

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